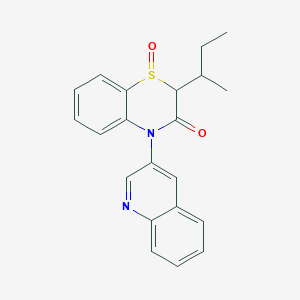

2-Butan-2-yl-1-oxo-4-quinolin-3-yl-1lambda4,4-benzothiazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PBTZ169 is a synthetic compound with the molecular formula C21H20N2O2S and a molecular weight of 364.46. It has been developed as a potential drug candidate for the treatment of tuberculosis.

Synthesis Analysis

The synthesis of quinoline derivatives like PBTZ169 involves various synthetic methodologies. For instance, the chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Molecular Structure Analysis

The molecular structure of PBTZ169 is based on the quinoline nucleus, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives like PBTZ169 are diverse. For instance, alkylation of 1-alkyl-4-hydroxyquinolin-2-ones with 1-aryloxy-4-chlorobut-2-ynes in acetone/K2CO3 or under phase-transfer catalysis (PTC) alkylation using t-butyl-ammonium bromide (TBAB) as a catalyst in NaOH/chloroform affords 1-alkyl-4-[(4′-aryloxybut-2-yn-yl)oxy]quinolin-2(1H)-ones .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound 2-Butan-2-yl-1-oxo-4-quinolin-3-yl-1λ⁴,4-benzothiazin-3-one is involved in the synthesis of novel heterocyclic compounds, which are of interest due to their potential applications in various fields, including medicinal chemistry. For instance, a study by Kozlov and Tereshko (2013) reports the three-component condensation of quinolin-5-amine with certain cyclohexane carboxylates and aromatic aldehydes to afford new hexahydrobenzo[b][1,7]phenanthroline derivatives. The process is noted for its strict regioselectivity but not stereoselectivity, resulting in mixtures of cis- and trans-isomeric compounds (Kozlov & Tereshko, 2013).

Antituberculosis Activity

Another significant application of related compounds is in the development of antituberculosis agents. Omel’kov, Fedorov, and Stepanov (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols demonstrating antituberculosis activity. One of the compounds, in its hydrocitrate form, showed high antituberculosis activity and is in the final stages of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).

Biological Activity and Potential Therapeutic Applications

The synthesis and biological evaluation of 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones by Zia-ur-Rehman et al. (2006) highlight the potential of benzothiazin-3-one derivatives in therapeutic applications. These compounds were evaluated for their antibacterial activity, with some showing marked effectiveness against Bacillus subtilis, suggesting potential applications in antimicrobial therapies (Zia-ur-Rehman et al., 2006).

Anticancer Activity

The compound's structural analogs have been studied for their anticancer properties. Chew et al. (2006) investigated the antitumor activity of novel heteroaromatic quinols, including derivatives with benzothiazolyl groups, demonstrating significant in vitro and in vivo anticancer activities against various carcinoma cell lines and tumor xenografts. The study suggests that these compounds induce apoptosis through mechanisms that may involve glutathione modulation (Chew et al., 2006).

Propiedades

IUPAC Name |

2-butan-2-yl-1-oxo-4-quinolin-3-yl-1λ4,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-3-14(2)20-21(24)23(18-10-6-7-11-19(18)26(20)25)16-12-15-8-4-5-9-17(15)22-13-16/h4-14,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPIGIMANRAKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C2=CC=CC=C2S1=O)C3=CC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butan-2-yl-1-oxo-4-quinolin-3-yl-1lambda4,4-benzothiazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2971155.png)

![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2971159.png)

![1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine](/img/structure/B2971160.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2971166.png)

![1-(3-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethoxy)benzoyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2971171.png)

![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)

![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)